Ethyl 3-[dimethyl(phenyl)silyl]propanoate
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Overview
Description
Ethyl 3-[dimethyl(phenyl)silyl]propanoate is an organosilicon compound characterized by the presence of a silicon atom bonded to a phenyl group and two methyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-[dimethyl(phenyl)silyl]propanoate typically involves the reaction of ethyl 3-bromopropanoate with dimethylphenylsilane in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like tetrahydrofuran (THF) to yield the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-[dimethyl(phenyl)silyl]propanoate can undergo various chemical reactions, including:
Oxidation: The silicon atom can be oxidized to form silanols or siloxanes.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed:
Oxidation: Silanols or siloxanes.
Reduction: Alcohols.
Substitution: Various substituted esters or amides.
Scientific Research Applications
Ethyl 3-[dimethyl(phenyl)silyl]propanoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: Investigated for its potential role in modifying biological molecules to enhance their stability and bioavailability.
Medicine: Explored for its potential use in drug delivery systems due to its unique chemical properties.
Industry: Utilized in the development of advanced materials with improved mechanical and thermal properties.
Mechanism of Action
The mechanism of action of ethyl 3-[dimethyl(phenyl)silyl]propanoate involves its interaction with various molecular targets, primarily through the silicon atom. The silicon-carbon bonds in the compound provide unique reactivity, allowing it to form stable complexes with other molecules. This can lead to enhanced stability and bioavailability of the modified molecules .
Comparison with Similar Compounds
Ethyl 3-phenylpropanoate: Similar structure but lacks the silicon atom.
Ethyl 3-(trimethylsilyl)propanoate: Contains a trimethylsilyl group instead of the dimethyl(phenyl)silyl group.
Uniqueness: Ethyl 3-[dimethyl(phenyl)silyl]propanoate is unique due to the presence of the dimethyl(phenyl)silyl group, which imparts distinct chemical properties such as increased lipophilicity and stability compared to its carbon analogs .
Properties
CAS No. |
18192-31-9 |
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Molecular Formula |
C13H20O2Si |
Molecular Weight |
236.38 g/mol |
IUPAC Name |
ethyl 3-[dimethyl(phenyl)silyl]propanoate |
InChI |
InChI=1S/C13H20O2Si/c1-4-15-13(14)10-11-16(2,3)12-8-6-5-7-9-12/h5-9H,4,10-11H2,1-3H3 |
InChI Key |
ZYUMTBJNPJVHLU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC[Si](C)(C)C1=CC=CC=C1 |
Origin of Product |
United States |
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